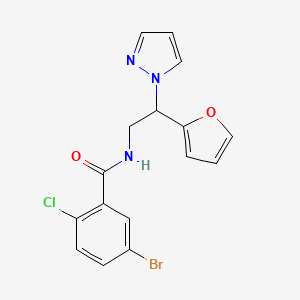

5-bromo-2-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide

描述

属性

IUPAC Name |

5-bromo-2-chloro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrClN3O2/c17-11-4-5-13(18)12(9-11)16(22)19-10-14(15-3-1-8-23-15)21-7-2-6-20-21/h1-9,14H,10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJJGQZKYYKNOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions:

Bromination and Chlorination: The benzamide core is first brominated and chlorinated under controlled conditions using bromine and chlorine reagents.

Furan and Pyrazole Introduction: The furan and pyrazole groups are introduced through nucleophilic substitution reactions, often using furan-2-yl and 1H-pyrazol-1-yl ethyl derivatives.

Amidation: The final step involves the amidation reaction to form the benzamide linkage.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole moieties.

Reduction: Reduction reactions may target the bromine and chlorine substituents.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzamide core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

科学研究应用

Chemistry

Catalysis

The compound can act as a ligand in catalytic reactions, facilitating various chemical transformations. Its unique structure may enhance catalytic efficiency in specific reactions.

Material Science

In material science, it can be utilized in the synthesis of advanced materials with tailored electronic properties. The incorporation of furan and pyrazole moieties can lead to innovative materials for electronics and optoelectronics.

Biology

Biological Probes

5-Bromo-2-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide serves as a biological probe to study cellular pathways and molecular interactions. Its ability to bind to specific proteins makes it useful in elucidating biological mechanisms.

Medicine

Drug Development

This compound shows promise in drug development due to its potential therapeutic effects. It has been investigated for its antitumor and antimicrobial activities.

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound inhibit the proliferation of cancer cells. For instance:

- Study on Breast Cancer Cells : Compounds similar to this compound induced apoptosis through mitochondrial pathways by modulating Bcl-2 family proteins, leading to increased cytochrome c release and activation of caspases.

Enzyme Inhibition

Research indicates that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy. The structural features of this compound may enhance its binding affinity to DHFR.

Antimicrobial Studies

Preliminary assays have shown that compounds related to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

作用机制

The mechanism of action of 5-bromo-2-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The specific pathways depend on the biological context and the compound’s binding affinity to its targets.

相似化合物的比较

Key Observations:

Halogenation Patterns: The target compound’s dual bromo/chloro substitution contrasts with tri-halogenated derivatives (e.g., ) and mono-halogenated analogs (e.g., ). Bromo and chloro groups increase lipophilicity and may enhance binding to hydrophobic protein pockets.

Side-Chain Heterocycles : The combination of furan and pyrazole in the side chain is unique compared to simpler aromatic side chains (e.g., Rip-B’s dimethoxyphenethyl group ). Furan’s oxygen atom and pyrazole’s nitrogen atoms could facilitate hydrogen bonding or π-π stacking.

Synthetic Efficiency : Yields for analogs vary significantly. For example, Rip-B was synthesized in 80% yield via benzoyl chloride coupling, while Rip-D’s lower yield (34%) highlights challenges in salicylate-based syntheses . The target compound’s synthetic route remains unreported, but analogous methods (e.g., amide coupling) are plausible.

Functional Group Impact on Physicochemical Properties

- Solubility: The hydroxy group in Rip-D and improves aqueous solubility, whereas the target compound’s halogenated, non-polar structure may reduce solubility, necessitating formulation optimization.

- Steric Bulk : The ethyl side chain’s dual heterocycles introduce steric hindrance, which might limit conformational flexibility compared to simpler side chains (e.g., ’s fluorophenylmethyl group).

Structural Analogs with Unreported Data

- MC4387 : A complex derivative with a nitrophenyl-furan hybrid and extended polyethylene glycol (PEG) chain, highlighting diversity in benzamide applications (e.g., PROTACs or targeted therapies).

生物活性

5-bromo-2-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide is a synthetic compound characterized by a complex structure featuring bromine, chlorine, furan, and pyrazole moieties. This unique combination suggests potential biological activities, particularly in medicinal chemistry where pyrazole derivatives are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 394.6 g/mol. The compound's structure is depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃BrClN₃O₂ |

| Molecular Weight | 394.6 g/mol |

| CAS Number | 2034275-71-1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrazole ring is especially significant since pyrazole derivatives have been noted for their ability to modulate biological pathways involved in inflammation, cancer, and microbial infections .

Pharmacological Activities

Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of biological activities:

- Anti-inflammatory Activity : Pyrazole derivatives have been shown to possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies have demonstrated that related pyrazole compounds can inhibit cyclooxygenase enzymes, leading to reduced inflammation .

- Anticancer Properties : Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), Hep-2 (laryngeal cancer), and NCI-H460 (lung cancer). The IC50 values for these compounds often indicate potent activity at low concentrations .

Case Studies

- In Vitro Studies : A study investigating a series of pyrazole derivatives found that certain compounds exhibited IC50 values as low as 3.79 µM against MCF7 cells, indicating strong anticancer activity. The structure–activity relationship (SAR) analysis revealed that modifications on the pyrazole ring significantly influenced potency .

- Anti-Microbial Activity : Another study evaluated the antimicrobial efficacy of related pyrazole compounds against various bacterial strains such as E. coli and Bacillus subtilis. Compounds demonstrated effective inhibition at concentrations around 40 µg/mL, showcasing their potential as antimicrobial agents .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Activity | IC50 (µM) |

|---|---|---|

| 5-bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide | Anti-inflammatory | Not specified |

| 5-bromo-2-chloro-N-(2-(1H-pyrazol-1-yl)ethyl)benzamide | Anticancer | Not specified |

| 5-bromo-N-(furan-2-yl)-N'-(pyrazolyl)benzamide | Antimicrobial | 40 |

常见问题

Q. Table 1: Representative Synthetic Steps

Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups and connectivity (e.g., furan protons at δ 6.3–7.4 ppm, pyrazole N-H at δ 8.1–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase HPLC) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., centrosymmetrical dimers via N–H⋯N interactions) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H] at m/z 467.6) confirm molecular weight .

Advanced Question: How can researchers optimize reaction conditions to improve yield and scalability?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in halogenated intermediates .

Q. Table 2: Optimization Strategies

Advanced Question: What in vitro assays are suitable for evaluating the compound's bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC against kinases (e.g., Jak2) using fluorescence-based ATP competition assays .

- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative effects .

- Protein Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target binding affinity .

Advanced Question: How do structural modifications influence the compound's pharmacological profile?

Methodological Answer:

- Halogen Substitution : Bromine at the 5-position enhances lipophilicity and target binding (e.g., ΔLogP = +0.7 vs. non-brominated analogs) .

- Pyrazole N-Substitution : Methyl or trifluoromethoxy groups improve metabolic stability (e.g., t increased from 2.1 to 4.8 hours in hepatic microsomes) .

- Furan vs. Thiophene : Replacing furan with thiophene reduces IC against Jak2 by 3-fold due to enhanced π-π stacking .

Q. Table 3: Structure-Activity Relationship (SAR) Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| 5-Bromo | ↑ Binding affinity (ΔIC = -15 nM) | |

| Pyrazole N-Methyl | ↑ Metabolic stability | |

| Furan → Thiophene | ↓ Enzyme inhibition |

Advanced Question: How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays .

- Meta-Analysis : Compare data across cell lines (e.g., Jak2 V617F vs. wild-type) to identify mutation-specific effects .

- Crystallographic Studies : Resolve binding mode discrepancies by co-crystallizing the compound with target proteins (e.g., Jak2 kinase domain) .

Example : In Jak2 inhibition studies, IC values varied between 1–10 nM in biochemical assays but showed reduced efficacy in cellular models. This discrepancy was resolved by accounting for cellular permeability limitations via logD optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。